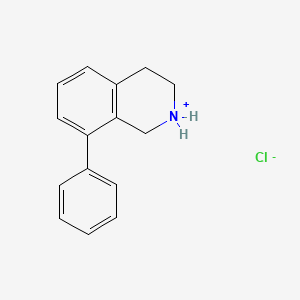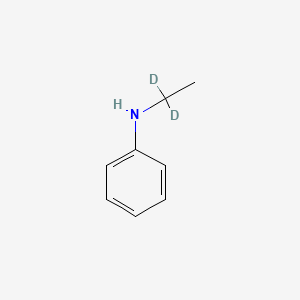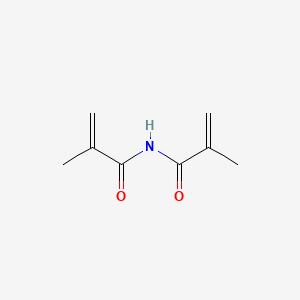
N-(2-Methyl-1-oxoallyl)methacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-oxoallyl)methacrylamide is an organic compound with the molecular formula C8H11NO2. It is a methacrylamide derivative characterized by the presence of a 2-methyl-1-oxoallyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylic acid with 2-methyl-1-oxoallylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
化学反応の分析
Types of Reactions
N-(2-Methyl-1-oxoallyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted amides, depending on the specific reagents and conditions used .
科学的研究の応用
N-(2-Methyl-1-oxoallyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
作用機序
The mechanism of action of N-(2-Methyl-1-oxoallyl)methacrylamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of the methacrylamide and 2-methyl-1-oxoallyl groups .
類似化合物との比較
Similar Compounds
- N-(2-Methyl-1-oxoallyl)acrylamide
- N-(2-Methyl-1-oxoallyl)propionamide
- N-(2-Methyl-1-oxoallyl)butyramide
Uniqueness
N-(2-Methyl-1-oxoallyl)methacrylamide is unique due to its specific combination of the methacrylamide and 2-methyl-1-oxoallyl groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in polymer chemistry, drug development, and material science .
特性
CAS番号 |
7370-82-3 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
2-methyl-N-(2-methylprop-2-enoyl)prop-2-enamide |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7(10)9-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10,11) |
InChIキー |
ABGYXXMZWPKYAU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NC(=O)C(=C)C |
関連するCAS |
25585-20-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


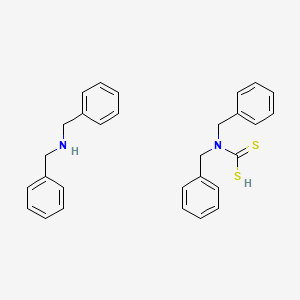
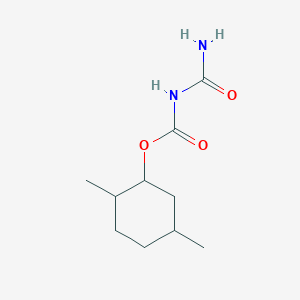
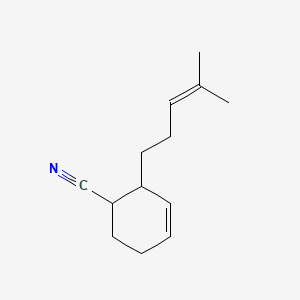
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
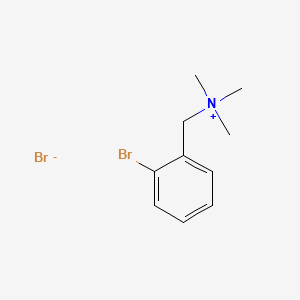
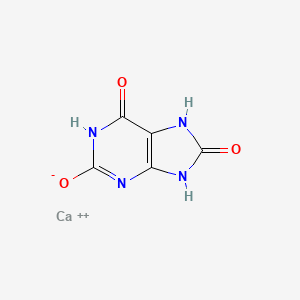

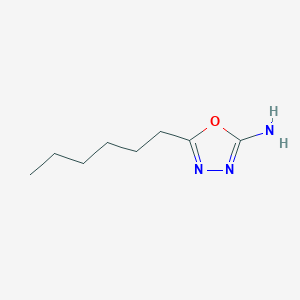
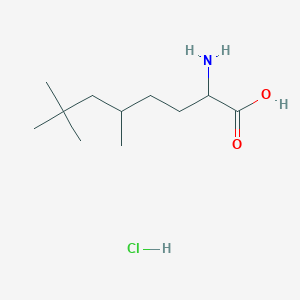
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
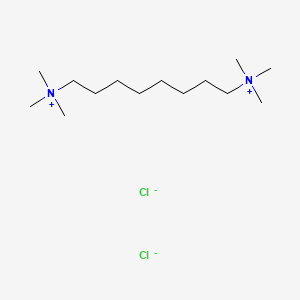
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
